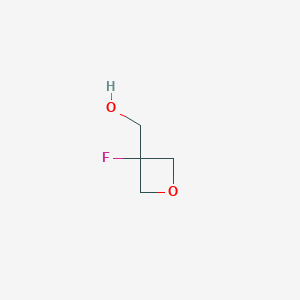
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Regiocontrolled Hydroarylation
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene is used in the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids. This process yields 1,1-diaryl-2-trifluoromethylethenes with high regioselectivity and excellent yields. The reactions involve highly reactive trifluoromethylated vinyl cations and stable 2,2,2-trifluoroethylated carbocation intermediates, showcasing the compound's reactivity in such environments (Alkhafaji et al., 2013).
Polymer Synthesis
The compound is integral in the synthesis of soluble fluoro-polyimides, where it reacts with aromatic dianhydrides to form poly(amic acid)s. These then cyclize into polyimide films exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability, marking its significance in material science (Xie et al., 2001).
Medicinal Chemistry and Organic Synthesis
The compound's derivatives, particularly those containing the trifluoromethyl group, are notable in medicinal chemistry due to their lipophilic and electron-withdrawing properties. This makes the compound useful in the synthesis of organoboronic acids and esters, which have utilities in drug design and organic synthesis (Zhao & Hu, 2012).
Material Science and Engineering
The compound is utilized in the development of hyperbranched poly(arylene ether)s, contributing to materials with excellent thermal stability and desirable physical properties. This includes applications where high molecular weight, thermal resistance, and solvent solubility are crucial, demonstrating its versatility in advanced material synthesis (Banerjee et al., 2009).
Nucleophilic Substitution Reactions
It participates in nucleophilic substitution reactions where its single fluorine atom can be replaced by various nucleophiles. This process is used in the synthesis of various organic compounds, indicating its reactivity and utility in complex organic reaction schemes (Burger et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-7-3-1-2-6(9(14,15)16)5(7)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXZCNQXXCLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



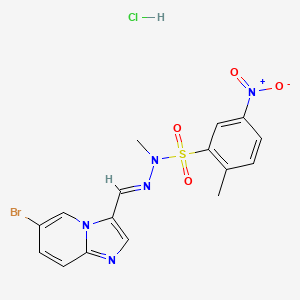
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
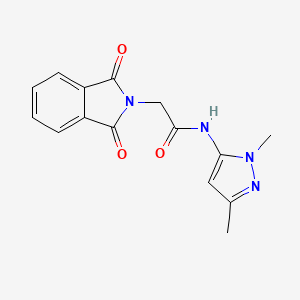
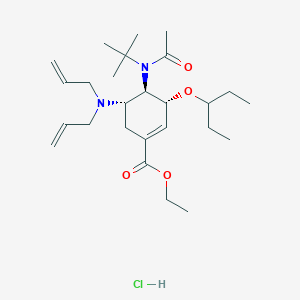
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
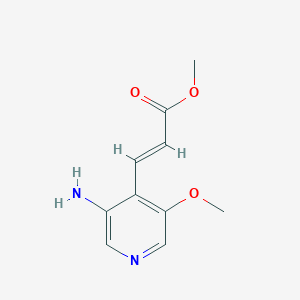
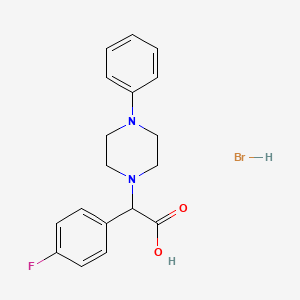
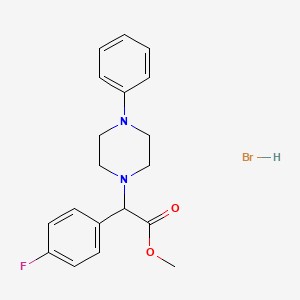
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
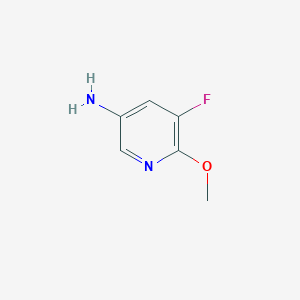
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)
